

Spectroscopic Data for Pentyl Valerate: A Technical Guide

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Compound of Interest

Compound Name: *Pentyl valerate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **pentyl valerate** (also known as pentyl pentanoate). The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications. This document includes detailed spectral data, experimental protocols for data acquisition, and a visual representation of the molecular structure and its key spectroscopic features.

Introduction

Pentyl valerate (C₁₀H₂₀O₂) is an ester known for its characteristic fruity aroma.^[1] Beyond its use in the flavor and fragrance industry, the analysis of its spectroscopic signature is crucial for its identification, purity assessment, and the study of its chemical properties in various applications. This guide serves as a centralized resource for the essential ¹H NMR, ¹³C NMR, and FT-IR data of **pentyl valerate**.

Spectroscopic Data

The following sections present the quantitative NMR and IR data for **pentyl valerate** in a clear and concise tabular format, allowing for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **pentyl valerate** provides detailed information about the hydrogen environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, splitting patterns describe the multiplicity of the signals due to spin-spin coupling, and coupling constants (J) in Hertz (Hz) quantify the interaction between neighboring protons.

Table 1: ^1H NMR Spectroscopic Data for **Pentyl Valerate**

Protons (Position)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-a	~0.90	Triplet	~7.0	3H
H-b	~1.33	Multiplet	-	4H
H-c	~1.60	Multiplet	-	2H
H-d	~2.28	Triplet	~7.5	2H
H-e	~0.90	Triplet	~7.0	3H
H-f	~1.33	Multiplet	-	4H
H-g	~1.58	Multiplet	-	2H
H-h	~4.05	Triplet	~6.7	2H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength. The data presented here are typical values.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum reveals the different carbon environments in **pentyl valerate**. The chemical shifts (δ) are reported in parts per million (ppm).

Table 2: ^{13}C NMR Spectroscopic Data for **Pentyl Valerate**

Carbon (Position)	Chemical Shift (δ , ppm)
C-1	~173.8
C-2	~34.2
C-3	~27.9
C-4	~22.3
C-5	~13.8
C-1'	~64.4
C-2'	~28.3
C-3'	~28.2
C-4'	~22.3
C-5'	~13.9

Note: The chemical shifts are referenced to a standard and can show minor variations based on experimental conditions.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **pentyl valerate** highlights the characteristic vibrational frequencies of its functional groups. The table below lists the major absorption bands and their corresponding assignments.

Table 3: FT-IR Spectroscopic Data for **Pentyl Valerate**

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
~2960, ~2935, ~2870	Strong	C-H (alkane) stretching
~1735	Strong	C=O (ester) stretching
~1465	Medium	C-H (alkane) bending
~1170	Strong	C-O (ester) stretching

Note: The spectrum of a neat liquid sample is typically acquired.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

3.1.1. Sample Preparation

- **Sample Quantity:** For ^1H NMR, accurately weigh 5-20 mg of **pentyl valerate**. For ^{13}C NMR, a higher quantity of 20-50 mg is recommended.
- **Solvent Selection:** Use approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3), which is commonly used for nonpolar organic compounds.
- **Dissolution:** Dissolve the sample completely in the deuterated solvent within a clean vial. Gentle vortexing can aid dissolution.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid level is between 4.0 and 5.0 cm from the bottom of the tube.
- **Cleaning:** Wipe the outside of the NMR tube with a lint-free tissue to remove any contaminants.

3.1.2. Data Acquisition

- **Instrumentation:** A standard NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.
- **Locking and Shimming:** The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to enhance spectral resolution.
- **Tuning and Matching:** The NMR probe is tuned to the specific nucleus being observed (^1H or ^{13}C) to maximize signal reception.

- Acquisition Parameters: For ^1H NMR, a standard single-pulse experiment is typically sufficient. For ^{13}C NMR, proton decoupling is generally applied to simplify the spectrum. Key parameters such as the number of scans, spectral width, and relaxation delay are set to achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

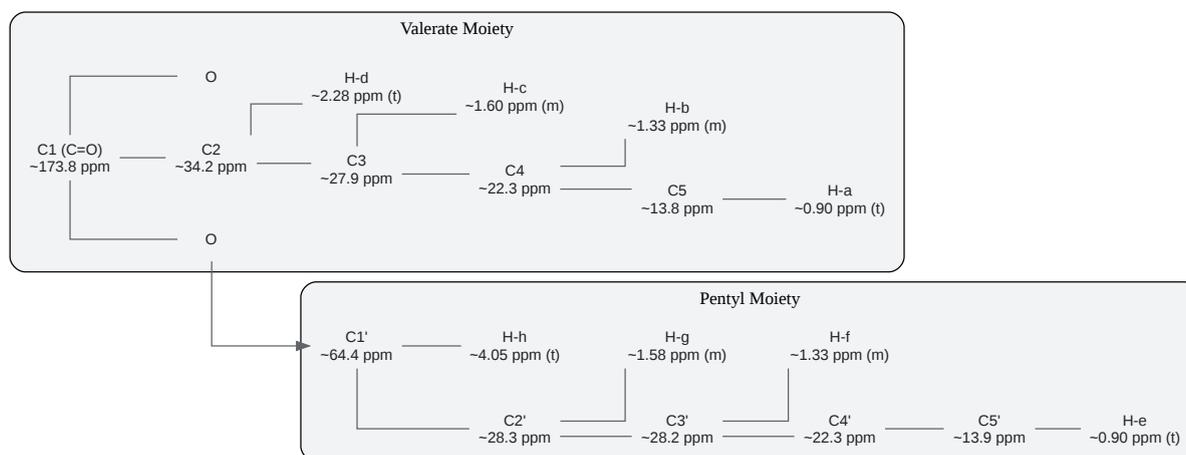
- Plate Selection: Use clean, dry salt plates (e.g., NaCl or KBr) that are transparent to infrared radiation.
- Sample Application: Place one to two drops of neat **pentyl valerate** onto the center of one salt plate.
- Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid the formation of air bubbles.
- Mounting: Place the sandwiched plates into the sample holder of the FT-IR spectrometer.

3.2.2. Data Acquisition

- Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
- Sample Spectrum: Place the sample holder with the prepared salt plates into the spectrometer and acquire the sample spectrum.
- Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

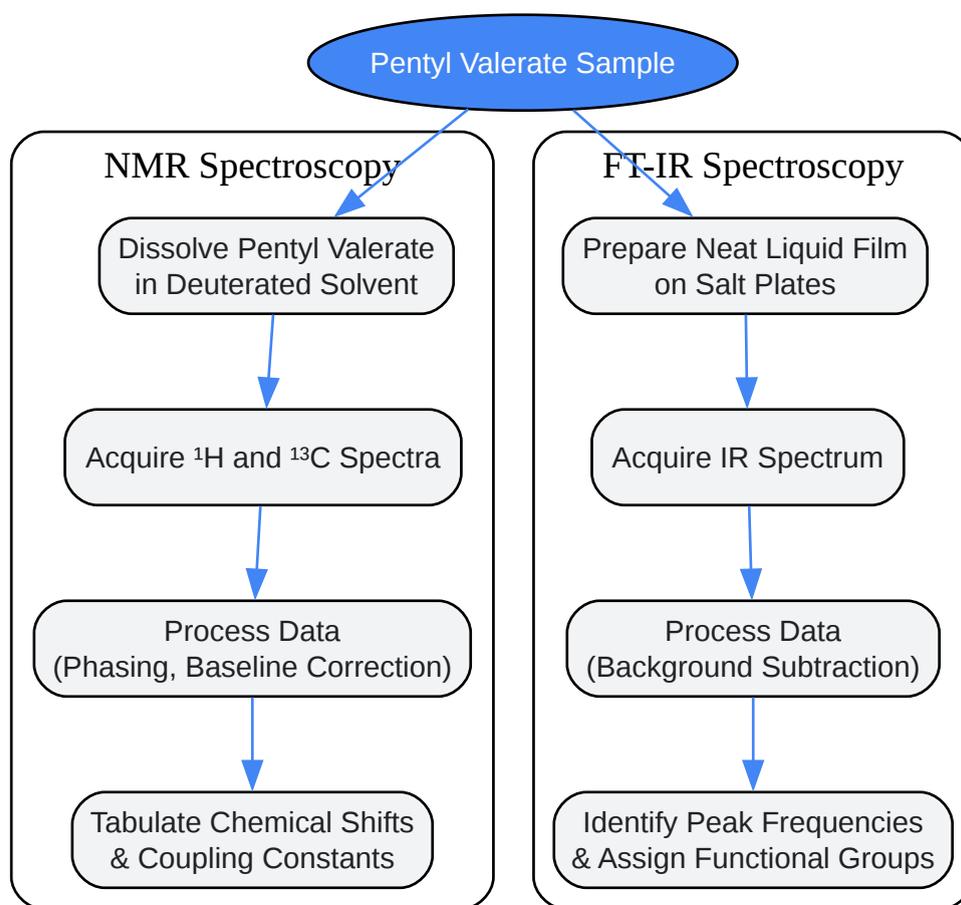
Visualizations

The following diagrams provide a visual representation of the **pentyl valerate** structure and its key spectroscopic correlations.



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Caption: Structure of **Pentyl Valerate** with ^1H and ^{13}C NMR Chemical Shift Assignments.



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Caption: Experimental Workflow for Spectroscopic Analysis of **Pentyl Valerate**.

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References

- 1. drawellanalytical.com [drawellanalytical.com]
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